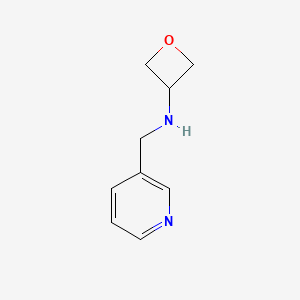

N-(pyridin-3-ylmethyl)oxetan-3-amine

Description

N-(pyridin-3-ylmethyl)oxetan-3-amine: is a chemical compound with the molecular formula C9H12N2O It is characterized by the presence of a pyridine ring attached to an oxetane ring via a methylene bridge

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(4-10-3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXWHBVRHGCNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)oxetan-3-amine typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of 3-hydroxypropylamine derivatives.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the oxetane derivative with a pyridine-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyridine ring or other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or oxetane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Scientific Research Applications

-

Drug Discovery:

- The oxetane ring is increasingly recognized in drug design due to its ability to enhance the solubility and bioavailability of compounds. Research indicates that oxetanes can serve as effective building blocks in medicinal chemistry, offering a balance between structural complexity and favorable pharmacological profiles .

-

Neuropharmacology:

- Preliminary studies suggest that N-(pyridin-3-ylmethyl)oxetan-3-amine may interact with neurotransmitter systems, particularly those related to serotonin and dopamine. This interaction could position the compound as a candidate for developing treatments for mood disorders such as depression and anxiety.

- Ligand Development:

Case Study 1: Neuropharmacological Effects

A study conducted on similar compounds demonstrated their efficacy in modulating serotonin receptor activity, leading to potential applications in treating anxiety disorders. The findings suggest that this compound could exhibit similar effects due to its structural analogies.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound revealed promising results in binding affinity studies with dopamine receptors. These studies utilized radioligand binding assays, indicating that modifications to the oxetane structure could enhance receptor selectivity and reduce side effects compared to traditional compounds .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)oxetan-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-ylmethyl)oxetan-3-amine

- N-(pyridin-4-ylmethyl)oxetan-3-amine

- N-(pyridin-3-ylmethyl)oxetan-2-amine

Uniqueness

N-(pyridin-3-ylmethyl)oxetan-3-amine is unique due to the specific positioning of the pyridine ring and the oxetane ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Biological Activity

N-(pyridin-3-ylmethyl)oxetan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the compound's structure, biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether, attached to a pyridine moiety. The molecular formula for this compound is , with a molecular weight of approximately 174.24 g/mol. The presence of the oxetane ring may influence the compound's reactivity and biological interactions compared to other amine derivatives.

Antiproliferative Effects

Research indicates that compounds containing oxetane rings exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on oxetane derivatives have shown promising results in inhibiting cell growth in models of gastric cancer and glioblastoma. One notable derivative, FTO-43 N, demonstrated comparable potency to established chemotherapeutic agents like 5-fluorouracil while exhibiting reduced toxicity towards healthy cells .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Compounds with similar structures have been shown to modulate signaling pathways involved in cell proliferation and apoptosis. For example, FTO inhibitors can increase levels of m6A RNA modifications, leading to altered gene expression profiles that inhibit tumor growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Oxetane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Pyridine Substitution : The introduction of the pyridin-3-ylmethyl group can be accomplished via nucleophilic substitution or coupling reactions.

These methods allow for the efficient production of high-purity compounds suitable for biological evaluation.

1. Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably, compounds derived from oxetane structures showed significant inhibition rates in gastric cancer cell lines (AGS, KATOIII) at concentrations as low as 30 µM .

2. Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar oxetane derivatives to understand how structural modifications influence biological activity. Variations in substituents on the pyridine ring were found to significantly alter receptor binding affinities and antiproliferative effects .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C11H14N2 | Antiproliferative | Exhibits potential as an anticancer agent |

| FTO-43 N | C12H15N3O2 | Anticancer | Inhibits growth in gastric cancer cells |

| (S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride | C11H18ClN3 | Neuropharmacological effects | Potential treatment for depression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.